1-(3,4-dimethoxyphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
1-(3,4-Dimethoxyphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of action
Compounds with similar structures often target enzymes or receptors in the body. For example, a compound with a similar structure, 3-(3,4-dimethoxyphenyl)propanoic acid, targets Aromatic-amino-acid aminotransferase .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Factors such as solubility, stability, and molecular size can influence how the compound is absorbed and distributed in the body, how it is metabolized, and how it is excreted .
Preparation Methods
The synthesis of 1-(3,4-dimethoxyphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid typically involves the reaction of 3,4-dimethoxyphenyl hydrazine with propyl isocyanide under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the formation of the triazole ring .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
1-(3,4-Dimethoxyphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where halogenated derivatives are formed using reagents like thionyl chloride or phosphorus tribromide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
1-(3,4-Dimethoxyphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound exhibits potential antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent. Its ability to inhibit certain enzymes and pathways is of particular interest.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds.
Comparison with Similar Compounds
1-(3,4-Dimethoxyphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid can be compared with other triazole derivatives, such as:
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound also contains a triazole ring and exhibits similar biological activities but differs in its chemical structure and specific applications.
3,4-Dimethoxyphenethylamine: Although not a triazole, this compound shares the 3,4-dimethoxyphenyl moiety and is known for its psychoactive properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-5-propyltriazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c1-4-5-10-13(14(18)19)15-16-17(10)9-6-7-11(20-2)12(8-9)21-3/h6-8H,4-5H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCFDHHFEFFTKRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=NN1C2=CC(=C(C=C2)OC)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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